molecular formula C18H16Cl2N4O B1681547 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea CAS No. 224585-45-9

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

Cat. No.: B1681547
CAS No.: 224585-45-9
M. Wt: 375.2 g/mol
InChI Key: CXNCQFJNXQAFND-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea is a synthetic urea derivative characterized by a dichlorophenyl group at the 3,5-positions and an imidazole-containing benzyl moiety.

Properties

CAS No.

224585-45-9

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H16Cl2N4O/c19-14-6-15(20)8-16(7-14)24-18(25)22-9-13-3-1-12(2-4-13)5-17-10-21-11-23-17/h1-4,6-8,10-11H,5,9H2,(H,21,23)(H2,22,24,25)

InChI Key

CXNCQFJNXQAFND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)CNC(=O)NC3=CC(=CC(=C3)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3,5-dichlorophenyl)-N'-((4-(1H-imidazol-4-ylmethyl)phenyl)methyl)urea
SCH 79687
SCH-79687
SCH79687

Origin of Product

United States

Biological Activity

The compound 1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H15Cl2N3O
  • Molecular Weight : 310.22 g/mol
  • IUPAC Name : this compound

This compound features a dichlorophenyl group and an imidazole ring, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, a study on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) demonstrated its ability to inhibit the clonogenic potential of melanoma cells and induce apoptosis in vitro . The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Studies

CompoundCancer TypeMechanism of ActionReference
COH-SR4MelanomaInduces apoptosis, inhibits clonogenicity
This compoundVarious cancersTargeting specific signaling pathways

The biological activity of This compound is likely influenced by its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, affecting enzymatic activity.
  • Signal Transduction Modulation : The compound may influence pathways involved in cell growth and apoptosis.
  • Antimicrobial Mechanism : Urea derivatives can disrupt bacterial cell wall synthesis or function through interactions with bacterial enzymes.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • A study on urea derivatives demonstrated their potential in treating resistant strains of bacteria, suggesting that modifications to the urea structure could enhance activity against specific pathogens .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physical Data

Compound Substituent (R) Molecular Weight (ESI-MS m/z) Yield (%)
Target Compound Imidazole-methylphenyl ~420–450 (estimated) N/A
11b 3,5-Dichlorophenyl + thiazole 534.2 83.7
11c 3-Chloro-4-fluorophenyl 518.1 88.9
11g 3,4-Dichlorophenyl 534.2 87.5
Physicochemical and Spectroscopic Properties
  • Melting Points : Compound 1b (a structurally complex analog from Molecules (2013)) has a melting point of 178–180°C . The target compound’s melting point is unreported but likely lower due to reduced rigidity from the absence of a thiazole-piperazine chain.
  • NMR Data : The imidazole proton in the target compound would resonate near δ 7.4–8.5 ppm (similar to 1b ’s aromatic signals at δ 7.14–7.86 ppm) .
Functional Group Impact on Bioactivity
  • Imidazole vs. Thiazole : The imidazole group in the target compound may enhance metal-binding affinity (e.g., zinc in enzymes) compared to the thiazole in 11b , which primarily contributes to π-π stacking .
Pharmacological Context

While direct bioactivity data for the target compound is unavailable, structurally related urea derivatives have diverse applications:

  • A-425619 (): A urea-based TRPV1 antagonist, highlighting the role of urea in pain modulation .
  • SB705498 (): A urea derivative targeting TRPV1, emphasizing substituent-driven selectivity .

Q & A

Q. What techniques are critical for elucidating the compound’s interaction with cellular targets (e.g., receptors, enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified targets.
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (2.0–3.0 Å resolution) to identify key binding residues.
  • Thermal Shift Assay (TSA) : Monitor target protein melting temperature (ΔTm) shifts upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea
Reactant of Route 2
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1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea

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